
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is a heterocyclic compound that features a benzyl group attached to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one typically involves the reaction of benzylamine with trichloromethyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of an inert solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The trichloromethyl group can be reduced to a methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzyl-2-methyl-1,3-oxazolidin-5-one.
Substitution: 4-Benzyl-2-(substituted)-1,3-oxazolidin-5-one derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyl-2-methyl-1,3-oxazolidin-5-one: Similar structure but with a methyl group instead of a trichloromethyl group.
4-Benzyl-2-(chloromethyl)-1,3-oxazolidin-5-one: Contains a chloromethyl group instead of a trichloromethyl group.
4-Benzyl-2-(thiocyanatomethyl)-1,3-oxazolidin-5-one: Features a thiocyanatomethyl group.
Uniqueness
4-Benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
69267-95-4 |
|---|---|
Fórmula molecular |
C11H10Cl3NO2 |
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
4-benzyl-2-(trichloromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C11H10Cl3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-5,8,10,15H,6H2 |
Clave InChI |
NNRRPBFNZYQWNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C(=O)OC(N2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Carboxymethoxy)phenyl]acetic acid](/img/structure/B13993093.png)
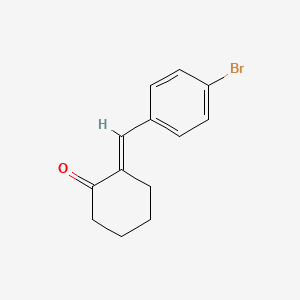
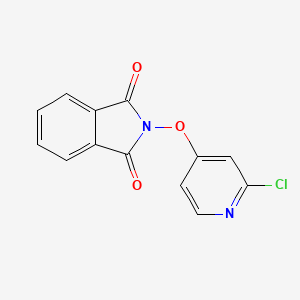
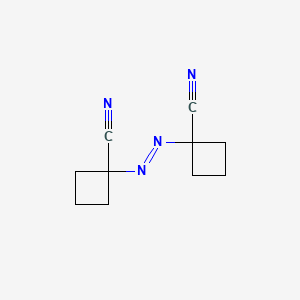

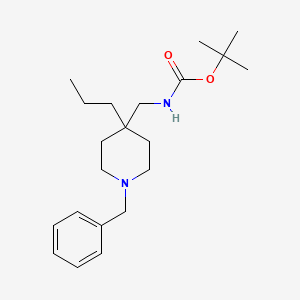
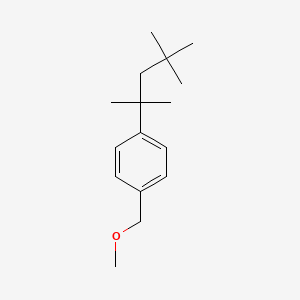




![2-[[5-[(2,6-Dimethylphenoxy)methyl]-4-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B13993154.png)
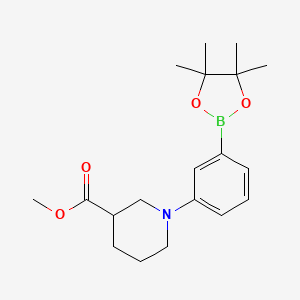
![1-[5-Nitro-2-(1-piperidinyl)phenyl]ethanone](/img/structure/B13993163.png)
